Comprehensive Technical Guide on the Physical Properties of 4-(Aminomethyl)-2-fluorobenzoic Acid
Comprehensive Technical Guide on the Physical Properties of 4-(Aminomethyl)-2-fluorobenzoic Acid
Executive Summary
In contemporary drug discovery, the precise modulation of physicochemical properties through strategic functional group placement is paramount. 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highly specialized building block frequently utilized in the synthesis of novel therapeutics, particularly in the development of selective matrix metalloproteinase-9 (MMP-9) inhibitors for autoimmune diseases and osteoarthritis [1].
This whitepaper provides an in-depth analysis of the physical properties of 4-(Aminomethyl)-2-fluorobenzoic acid, exploring its zwitterionic nature, thermodynamic characteristics, and the causal relationships between its structure and its behavior in biological and experimental systems.
Core Chemical Identity & Structural Analysis
The molecule features a benzoic acid core substituted with a fluorine atom at the ortho position (C2) and an aminomethyl group at the para position (C4). This specific substitution pattern is not arbitrary; it is a deliberate design choice in medicinal chemistry.
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The Ortho-Fluorine Effect: The highly electronegative fluorine atom exerts a strong negative inductive effect (-I). Positioned ortho to the carboxylic acid, it withdraws electron density from the carboxylate anion, stabilizing it and consequently lowering the pKa of the acid compared to unsubstituted benzoic acid. Furthermore, the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site.
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The Para-Aminomethyl Group: The primary amine acts as a critical hydrogen bond donor and basic center. At physiological pH, this group is protonated, allowing for the formation of robust salt bridges with acidic residues (e.g., glutamate or aspartate) within the target protein's active site.
Physicochemical Data Summary
The following table synthesizes the quantitative physical properties of both the free base and its commonly utilized hydrochloride salt [2].
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 771573-15-0 | 1346125-70-9 |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈FNO₂ · HCl |
| Molecular Weight | 169.15 g/mol | 205.61 g/mol |
| Appearance | White to off-white powder | White crystalline solid |
| Predicted pKa (COOH) | ~3.5 | ~3.5 |
| Predicted pKa (NH₂) | ~9.5 | ~9.5 |
| Predicted LogP | 0.6 - 0.9 | N/A (Ionized) |
| Solubility | Amphoteric (pH dependent) | Highly soluble in H₂O, DMSO |
Zwitterionic Equilibrium and Speciation
Because 4-(Aminomethyl)-2-fluorobenzoic acid contains both an acidic (carboxylic acid) and a basic (aminomethyl) functional group, it exists as a zwitterion in aqueous solution near physiological pH (7.4). Understanding this pH-dependent speciation is critical for predicting its solubility, membrane permeability, and formulation stability.
Diagram 1: pH-dependent speciation and zwitterionic equilibrium of 4-(Aminomethyl)-2-fluorobenzoic acid.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the protocol's built-in validation mechanisms. Below are the self-validating methodologies for determining the critical physical properties of this compound.
Protocol: Determination of Partition Coefficient (LogD) via Shake-Flask Method
The partition coefficient dictates the compound's lipophilicity. Because the molecule is ionizable, LogD (distribution coefficient at a specific pH, usually 7.4) is more relevant than LogP.
Causality Principle: The shake-flask method is chosen over computational prediction because the zwitterionic nature of the compound creates complex intramolecular electrostatic interactions that in silico models often miscalculate.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Mutually saturate the buffer and n-octanol by stirring them together vigorously for 24 hours, then separate the phases. Reasoning: Pre-saturation prevents volume changes during the actual experiment.
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Sample Preparation: Dissolve exactly 1.0 mg of 4-(Aminomethyl)-2-fluorobenzoic acid in 1.0 mL of the saturated aqueous buffer.
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Equilibration: Add 1.0 mL of the saturated n-octanol to the aqueous sample in a glass vial.
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Mechanical Shaking: Agitate the vial on a mechanical shaker at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to achieve complete phase separation without micro-emulsions.
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Quantification: Extract aliquots from both the aqueous and organic phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS.
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Self-Validation (Mass Balance Check): Calculate the total mass recovered ( Massaq+Massoct ).
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Validation Criterion: The recovery must be ≥95% . A lower recovery indicates compound precipitation at the interface or adsorption to the glass vial, rendering the LogD calculation invalid.
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Diagram 2: Self-validating workflow for LogD determination via the shake-flask method.
Protocol: pKa Determination via Potentiometric Titration
Accurate pKa determination is essential for understanding the compound's behavior in the gastrointestinal tract and its binding kinetics to target proteins.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.
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Blank Titration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) titrated with standardized 0.1 M NaOH and 0.1 M HCl.
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Validation Criterion: This generates a blank curve to account for the presence of dissolved CO₂ and validates the Nernstian response of the electrode.
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Sample Titration: Dissolve 4-(Aminomethyl)-2-fluorobenzoic acid hydrochloride (CAS: 1346125-70-9) in 50 mL of 0.15 M KCl to achieve a concentration of ~1 mM.
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Alkaline Titration: Titrate the solution with 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) using an automated titrator. Record pH after each 0.01 mL addition.
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Data Analysis: Use the Bjerrum plot or second-derivative method to identify the inflection points corresponding to the carboxylic acid (pKa ~3.5) and the aminomethyl group (pKa ~9.5).
Applications in Drug Development
The physical properties of 4-(Aminomethyl)-2-fluorobenzoic acid make it a highly desirable intermediate. In the development of autoimmune therapeutics, researchers have utilized this compound to synthesize amide derivatives that selectively suppress the production of induction-type MMP-9 without affecting hemostatic-type MMP-2[3].
The zwitterionic nature of the free base ensures high solubility in physiological fluids, while the ortho-fluoro substitution fine-tunes the electron density of downstream amide bonds, directly influencing the conformational geometry and target residence time of the final active pharmaceutical ingredient (API).
References
- Google Patents. "US 2013/0040930 A1 - Amide derivative and pharmaceutical use thereof." Googleapis.com.
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Molaid. "4-aminomethyl-2-fluorobenzoic acid hydrochloride - CAS 1346125-70-9." Molaid Chemical Database. Available at:[Link]
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Accela ChemBio Inc. "4-(Aminomethyl)-2-fluorobenzoic Acid Product Information (CAS: 771573-15-0)." Accelachem.com. Available at:[Link]
